molecular formula C9H8Cl3NO B2962854 3-chloro-N-(2,4-dichlorophenyl)propanamide CAS No. 346724-13-8

3-chloro-N-(2,4-dichlorophenyl)propanamide

Cat. No.: B2962854
CAS No.: 346724-13-8
M. Wt: 252.52
InChI Key: VFMXHMBRGBXZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance as an Agrochemical in Rice Cultivation

Discovered in 1957 by Rohm and Haas, Propanil (B472794) was introduced in 1960 and became a significant tool for weed control, particularly in rice cultivation. tandfonline.comwikipedia.orgresearchgate.net Its introduction in the United States in 1962 offered a broad-spectrum, post-emergence solution for managing weeds like Echinochloa spp. researchgate.net Propanil's significance in rice farming is substantial, with an estimated 8 million pounds used in 2001 in the United States, covering approximately 400,000 acres of rice production annually. wikipedia.org In the early 1990s, about 95% of the total domestic usage of propanil in the U.S. was for rice crops. epa.gov

The herbicide's effectiveness lies in its selective action. Rice plants can rapidly detoxify Propanil due to the presence of the enzyme aryl acylamidase, which breaks it down into less harmful substances. tandfonline.commsstate.edu This selectivity allows for the control of weeds without significant harm to the rice crop. wikipedia.org Propanil is also widely used in other countries with significant rice production, such as India and Australia. wikipedia.org

Scope and Academic Research Focus on the Chemical Compound

Academic research on 3-chloro-N-(2,4-dichlorophenyl)propanamide has been multifaceted, focusing on its mode of action, environmental fate, and the development of weed resistance.

Mode of Action: The primary herbicidal action of Propanil is the inhibition of photosynthesis in weeds. wikipedia.org It disrupts the electron transport chain in photosystem II, a critical part of the photosynthetic process, thereby preventing CO2 fixation and the production of carbohydrates necessary for the plant's survival. wikipedia.orgtandfonline.com Research has shown that rice's tolerance to Propanil is due to the high levels of the enzyme aryl acylamidase, which rapidly metabolizes the herbicide into 3,4-dichloroaniline (B118046) and propionic acid. wikipedia.orgmsstate.educambridge.org

Environmental Fate and Degradation: A significant area of research has been the environmental fate of Propanil. Studies have shown that it degrades relatively quickly in the environment, primarily through microbial activity and photolysis. tandfonline.comresearchgate.net The half-life of Propanil in soil is typically short, often less than five days. who.intorst.edu The major degradation product is 3,4-dichloroaniline (DCA), which has been a focus of environmental monitoring due to its potential persistence and detection in groundwater and surface waters. tandfonline.comresearchgate.net

Research has detailed the degradation kinetics of Propanil. For instance, one study found the maximum degradation rate to be 0.027 ± 0.003 mM h−1. oup.com The degradation process can be influenced by various factors, including the presence of other substances. For example, the addition of succinate (B1194679) and ammonium (B1175870) sulfate (B86663) has been shown to increase the degradation rates of Propanil. oup.com

Table 1: Propanil Degradation Half-Life in Different Environmental Conditions

Condition Half-Life Reference
Soil < 5 days who.int
Aerobic Water-Sediment Systems 12 hours to a few days researchgate.net
Anaerobic Soil and Liquid Media Persistent, detected up to 132 days researchgate.net
Aqueous Photolysis (Groundwater) 40 days tandfonline.com
Aqueous Photolysis (Distilled Water) 44 days tandfonline.com
Aqueous Photolysis (River Water) 55 days tandfonline.com
Aqueous Photolysis (Marine Water) 57 days tandfonline.com
Aqueous Photolysis (Lake Water) 60 days tandfonline.com
Soil Surface (Sandy Loam) 18 days tandfonline.com
Soil Surface (Clay Loam) 20 days tandfonline.com
Soil Surface (Sandy Clay Loam) 21 days tandfonline.com

Weed Resistance: The extensive and repeated use of Propanil has led to the evolution of resistance in some weed species, particularly Echinochloa species (barnyardgrass). researchgate.netcambridge.org Academic research has investigated the mechanisms of this resistance, often finding it to be due to elevated levels of the same aryl acylamidase enzyme that provides tolerance in rice. cambridge.org This has prompted further research into alternative weed management strategies and the use of herbicide synergists. cambridge.org

Table 2: Weeds Controlled by Propanil

Common Name Scientific Name
Annual sedges Cyperus spp.
Barnyardgrass Echinochloa crus-galli
Beakrush (spearhead) Rhynchospora corniculata
Broadleaf signalgrass Brachiaria platyphylla
Crabgrass Digitaria spp.
Curly dock Rumex crispus
Foxtail Setaria spp.
Goosegrass Eleusine indica
Gulf cockspur Echinochloa crus-pavonis
Hemp sesbania (coffeebean) Sesbania herbacea
Hoorahgrass Fimbristylis miliaceae
Junglerice E. colona

Source: genericcropscience.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2,4-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMXHMBRGBXZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Analog Development

Established Industrial Synthesis Pathways of N-(3,4-Dichlorophenyl)propanamide

The industrial production of N-(3,4-Dichlorophenyl)propanamide, or propanil (B472794), is well-established and can be achieved through several synthetic routes. The two primary pathways commence from either 1,2-dichlorobenzene (B45396) or 3,4-dichloroaniline (B118046).

Pathway 1: Starting from 1,2-Dichlorobenzene

This common industrial method involves a two-step process:

Nitration: 1,2-dichlorobenzene is first nitrated to produce 1,2-dichloro-4-nitrobenzene. wikipedia.org

Reduction and Acylation: The nitro group of 1,2-dichloro-4-nitrobenzene is then hydrogenated, typically using a catalyst like Raney nickel, to yield 3,4-dichloroaniline. This intermediate is subsequently acylated with propanoyl chloride to form the final product, N-(3,4-Dichlorophenyl)propanamide. wikipedia.org

A variation of this pathway offers a more direct synthesis by performing a reductive amidation of 3,4-dichloronitrobenzene (B32671) with iron powder in propanoic acid, which simplifies the process by reducing the number of distinct steps. semnan.ac.ir

Pathway 2: Starting from 3,4-Dichloroaniline

A more direct approach involves the acylation of 3,4-dichloroaniline. In this method, 3,4-dichloroaniline is reacted directly with propionic acid in the presence of a coupling agent like thionyl chloride or phosphorus trichloride (B1173362) to yield propanil. nih.gov

Interactive Data Table: Industrial Synthesis Pathways of N-(3,4-Dichlorophenyl)propanamide

PathwayStarting MaterialKey Intermediates/ReagentsFinal Product
11,2-Dichlorobenzene1,2-Dichloro-4-nitrobenzene, Raney Nickel, Propanoyl ChlorideN-(3,4-Dichlorophenyl)propanamide
23,4-DichloroanilinePropionic Acid, Thionyl Chloride or Phosphorus TrichlorideN-(3,4-Dichlorophenyl)propanamide

Exploration of Synthetic Modifications and Derivatives in Agrochemical Research

Research in agrochemicals has explored modifications of the propanil structure to develop new derivatives with potential crop protection applications. A notable area of this research involves the synthesis of N-acylamino amides derived from 3,4-dichloroaniline, the core amine of propanil.

One study focused on synthesizing a series of novel N-acylamino amides by combining the 3,4-dichloroaniline pharmacophore with amino acids and long-chain fatty acids obtained from oil seeds. scielo.br This approach aimed to create new biologically active molecules for crop protection. The synthesis involved:

N-acylation of amino acid esters with long-chain fatty acids using O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as an activating agent.

Hydrolysis of the resulting N-acylamino esters to produce N-acylamino acids.

Coupling of these N-acylamino acids with 3,4-dichloroaniline, again using TBTU and N,N-diisopropylethylamine (DIPEA), to yield the final N-acylamino amides. scielo.br

This research produced several new derivatives, including N-(3,4-Dichlorophenyl),N-stearylglycinamide and N-(3,4-Dichlorophenyl), N-palmityl-L-alaninamide, which were then tested for bioactivity against various agricultural pests. scielo.br

Structure-Activity Relationship (SAR) Studies in Herbicidal Efficacy and Microbial Inhibition

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like propanil influences its biological activity.

Herbicidal Efficacy:

The herbicidal activity of propanil is highly specific to its structure. Early patent data for propanil demonstrated that its activity was surprising because closely related compounds showed little to no herbicidal effects. wikipedia.org For instance, a chemical analog that differs from propanil only by the removal of a single methylene (B1212753) (CH₂) group was found to be significantly less effective. wikipedia.org

The selectivity of propanil, particularly its effectiveness in rice fields, is due to the presence of the enzyme aryl acylamidase in rice plants. This enzyme rapidly metabolizes propanil into the non-toxic 3,4-dichloroaniline and propionic acid. wikipedia.org Susceptible weeds lack a sufficient concentration of this enzyme. SAR studies on the hydrolysis of propanil and its analogs by this enzyme revealed the following order of activity: propanil >> 3'-chloro > propionanilide > 4'-chloro ≥ 3',5'-dichloro > 2'-chloro. nih.gov This indicates that the 3,4-dichloro substitution pattern on the phenyl ring is optimal for recognition and hydrolysis by the enzyme, which is a key factor in its selective herbicidal action. nih.gov

In the development of N-acylamino amide derivatives, SAR studies suggested a potential synergistic bioactivity between the long fatty acid chain and the amino acid component of the synthesized molecules, with some derivatives showing promising mortality rates against specific arthropod pests. scielo.br

Microbial Inhibition and Degradation:

The interaction of propanil with microorganisms is another area where its structure plays a critical role. Propanil is known to be degraded by various soil microbes, primarily through hydrolysis to 3,4-dichloroaniline (3,4-DCA), which is more persistent and toxic. researchgate.netresearchgate.net

Research has identified several bacterial strains capable of degrading propanil and 3,4-DCA. For example, Acinetobacter baumannii DT can use propanil as a sole source of carbon and nitrogen, transforming it to 3,4-DCA before completely degrading it. nih.gov Studies using microbial consortia in biofilm reactors have shown that a combination of different bacterial genera (Pseudomonas sp., Acinetobacter calcoaceticus, Rhodococcus sp., and Xanthomonas sp.) can achieve complete removal of propanil and its toxic by-product, 3,4-DCA. researchgate.net The structure of propanil is thus a key determinant for the enzymatic pathways in these microorganisms that lead to its biodegradation.

Interactive Data Table: SAR of Propanil Analogs for Aryl Acylamidase Hydrolysis

CompoundRelative Position of Chlorine on Phenyl RingRelative Rate of Hydrolysis
Propanil3,4-dichloroHighest
3'-chloro analog3-chloroHigh
PropionanilideUnsubstitutedModerate
4'-chloro analog4-chloroLow
3',5'-dichloro analog3,5-dichloroLow
2'-chloro analog2-chloroLowest

Molecular and Biochemical Mechanism of Herbicidal Action in Plants

Inhibition of the Photosynthetic Electron Transport Chain

Propanil (B472794) belongs to the anilide class of herbicides and is classified as a Photosystem II (PSII) inhibitor herts.ac.ukresearchgate.net. Its mode of action targets the photosynthetic electron transport chain, a critical series of protein complexes embedded in the thylakoid membranes of chloroplasts. By interrupting this chain, Propanil effectively halts the flow of energy within the plant cell wikipedia.org.

The specific site of action for Propanil is within the Photosystem II (PSII) complex researchgate.net. It binds to a specific protein known as the D1 protein. This binding action physically obstructs the normal flow of electrons. Specifically, it blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) within PSII. This interruption creates a bottleneck, preventing electrons from moving further down the transport chain.

The flow of electrons through the photosynthetic electron transport chain is directly coupled to the production of two vital energy-carrying molecules: Adenosine Triphosphate (ATP) and Nicotinamide Adenine Dinucleotide Phosphate (NADPH). By blocking electron flow at PSII, Propanil prevents the generation of the electrochemical gradient necessary for ATP synthesis and halts the reduction of NADP+ to NADPH wikipedia.org. These molecules are the essential energy currency for the Calvin cycle, where carbon dioxide is converted into carbohydrates wikipedia.org. Without ATP and NADPH, the plant cannot fix CO2 or produce the sugars needed for growth and metabolism.

Table 1: Mechanism of Propanil Action on Photosystem II

Step Process Effect of Propanil
1 Absorption Propanil is absorbed through the foliage of the weed.
2 Translocation Moves to the chloroplasts within the plant cells.
3 Binding Binds to the D1 protein within the Photosystem II (PSII) complex.
4 Inhibition Blocks electron flow from the QA to the QB binding site.
5 Consequence Halts the production of ATP and NADPH.

Cellular and Physiological Consequences in Susceptible Plant Species

The blockage of the electron transport chain has immediate and severe consequences for the plant. The light energy absorbed by chlorophyll (B73375) can no longer be used for photosynthesis and is instead dissipated, leading to the formation of highly reactive molecules and photo-oxidative damage. This results in the destruction of chlorophyll and the breakdown of chloroplast membranes.

Visually, these cellular events manifest as distinct symptoms in susceptible weeds. Within 24 to 48 hours of application, initial chlorosis (yellowing) appears at the tips of the leaves. This is followed by widespread necrosis (browning and tissue death), leading to the complete collapse of the plant within 5 to 7 days.

A key aspect of Propanil's utility is its selectivity. Crops like rice are tolerant to Propanil because their cells contain a high concentration of an enzyme called aryl acylamidase (AAA). This enzyme rapidly metabolizes Propanil into non-toxic substances, specifically 3,4-dichloroaniline (B118046) and propionic acid wikipedia.orgresearchgate.net. Most susceptible weeds lack sufficient levels of this enzyme, allowing the herbicidal effects of Propanil to proceed unchecked wikipedia.org.

Table 2: Symptom Progression in Susceptible Weeds

Time After Application Physiological Response
24 - 48 hours Initial chlorosis (yellowing) of leaf tips.
5 - 7 days Widespread necrosis (browning) and plant collapse.

Comparative Analysis of Mode of Action with Other Herbicide Classes

Understanding Propanil's mechanism is enhanced by comparing it to other herbicide classes that have different modes of action.

PSII Inhibitors: Propanil's mode of action is similar to other PSII inhibitors, such as the urea (B33335) herbicides (e.g., Diuron). Both bind to the D1 protein to block electron transport. However, the exact binding characteristics and resistance profiles can differ between chemical families.

Chloroacetamides: Herbicides like Butachlor operate through a completely different mechanism. They are classified as mitotic inhibitors, primarily disrupting cell division and the growth of emerging shoots researchgate.net. They also interfere with lipid and protein synthesis, rather than directly targeting photosynthesis researchgate.net.

Synthetic Auxins: This class, which includes the herbicide 2,4-D, functions by mimicking the natural plant growth hormone auxin nih.gov. They cause uncontrolled and unsustainable growth in broadleaf weeds, leading to stem twisting, leaf malformation, and eventual death nih.gov. This hormonal disruption is fundamentally different from the energy-blocking mechanism of Propanil.

Table 3: Comparative Herbicide Modes of Action

Herbicide Class Example Compound Primary Mode of Action Target Site
Anilides Propanil Inhibition of Photosynthesis Photosystem II (D1 protein)
Chloroacetamides Butachlor Inhibition of Cell Division & Growth Mitosis, Lipid Synthesis
Synthetic Auxins 2,4-D Disruption of Hormonal Growth Auxin binding proteins

Metabolic Transformation in Biological Systems

Plant Metabolism: Detoxification and Biotransformation Pathways

In the plant kingdom, the metabolism of 3-chloro-N-(2,4-dichlorophenyl)propanamide is a key determinant of its selective herbicidal activity. Tolerant species, such as rice (Oryza sativa), possess efficient detoxification pathways that rapidly convert the compound into non-toxic substances.

The tolerance of rice to propanil (B472794) is primarily attributed to the high activity of the enzyme aryl acylamidase (AAA). proquest.com This enzyme, found in the leaves of rice plants, catalyzes the hydrolysis of the amide bond in the propanil molecule. proquest.com This rapid detoxification process prevents the accumulation of the phytotoxic parent compound, thereby protecting the crop from its herbicidal effects. proquest.com The efficiency of this enzymatic degradation is a key factor in the selective use of propanil in rice cultivation. Research has shown that the specific activity of aryl acylamidase can be significantly higher in tolerant crop species compared to susceptible weed species. researchgate.net

The intracellular localization of aryl acylamidase in rice leaves has been investigated, with studies indicating that the highest specific activity of the enzyme is found in the crude mitochondrial fraction of mesophyll protoplasts. msstate.edu Further purification suggests that the enzyme is located on the outer membrane of the mitochondria. msstate.edu The activity of this enzyme can be inhibited by certain organophosphate and carbamate (B1207046) insecticides, which can lead to increased phytotoxicity of propanil to the otherwise tolerant rice plants.

The enzymatic action of aryl acylamidase on propanil results in the cleavage of the molecule into two primary metabolites: 3,4-dichloroaniline (B118046) (DCA) and propionic acid. proquest.com This hydrolysis is the initial and most critical step in the detoxification pathway within tolerant plants like rice. proquest.com

Once liberated, these primary metabolites enter distinct metabolic fates. The propionic acid moiety is further catabolized through the β-oxidation pathway, eventually being mineralized to carbon dioxide. nih.gov Studies using radiolabeled propanil have confirmed the conversion of the propionic acid portion to CO2 in both propanil-tolerant rice and susceptible pea plants. nih.gov

The fate of the 3,4-dichloroaniline moiety is more complex and involves further metabolic transformations, including conjugation and the formation of bound residues. herts.ac.ukunl.edu

Following the initial hydrolysis of propanil, the resulting 3,4-dichloroaniline (DCA) undergoes further detoxification through conjugation reactions. In rice plants, DCA is known to form complexes with various cellular components. One identified conjugate is N-(3,4-dichlorophenyl)glucosylamine, a product of the reaction between DCA and glucose. herts.ac.ukunl.edu

While the primary metabolic pathway for propanil in tolerant plants is hydrolysis via aryl acylamidase, evidence suggests the existence of alternative, minor metabolic routes. One such pathway involves an initial oxidation of the propanil molecule. This oxidative transformation can lead to the formation of 3,4-dichloroacetanilide. nih.gov This metabolite has been identified in plants, indicating a metabolic pathway distinct from the direct cleavage of the amide bond. nih.gov The enzymes responsible for this initial oxidation in plants are likely cytochrome P-450 monooxygenases, which are known to be involved in a wide range of xenobiotic transformation reactions. researchgate.net

Microbial Metabolism and Biodegradation in Environmental Compartments

In the broader environment, microorganisms play a crucial role in the degradation of this compound. A diverse array of bacteria and fungi are capable of utilizing this compound as a source of carbon and nitrogen, leading to its breakdown in soil and aquatic systems. nih.gov

A variety of microbial species have been identified for their capacity to degrade propanil. Fungi such as Fusarium and Aspergillus, and bacteria including Pseudomonas and Geobacter, are notable for their metabolic activity on this compound.

Fusarium : Species of Fusarium, including Fusarium oxysporum, have been shown to possess amidase activity that degrades propanil. nih.govwho.int Studies have indicated that certain urea (B33335) herbicides can induce the propanil-degrading amidase in F. oxysporum, significantly increasing the rate of degradation. nih.gov The key enzymes involved in the metabolism of propanil by Fusarium species are amidases and dioxygenases, which break the compound down into less harmful substances. who.int

Trichoderma : The genus Trichoderma is known for its ability to degrade a variety of xenobiotics, including pesticides. While specific studies on propanil degradation by Trichoderma are not as extensive, their known enzymatic capabilities, such as the production of laccases and peroxidases, suggest a potential role in the breakdown of aromatic compounds like the dichloroaniline moiety of propanil.

Alcaligenes : While direct evidence for propanil degradation by Alcaligenes is limited, some studies on microbial consortia have identified related genera in the degradation of other herbicides. Further research is needed to fully characterize the role of Alcaligenes in propanil metabolism.

Bradyrhizobium and Rhizobium : These nitrogen-fixing bacteria are known to possess diverse metabolic capabilities. While direct degradation of propanil by these genera is not well-documented, Bradyrhizobium japonicum has been shown to metabolize related aromatic compounds, suggesting a potential for co-metabolism of propanil or its metabolites in soil environments where these bacteria are prevalent.

Pseudomonas : Various species of Pseudomonas are well-documented degraders of propanil and its primary metabolite, 3,4-dichloroaniline. proquest.com Some Pseudomonas strains can utilize propanil as a sole source of carbon and energy.

Geobacter sp. : Under anaerobic conditions, Geobacter sp. has been identified as a key player in the degradation of propanil. proquest.com In mixed bacterial cultures isolated from sediment, Geobacter sp. contributed to the transformation of propanil to 3,4-DCA and its subsequent breakdown. proquest.com

Aspergillus niger : This fungus has been shown to increase the degradation rate of propanil in contaminated soil. who.int Aspergillus niger secretes enzymes that facilitate the breakdown of propanil into less toxic compounds, aiding in bioremediation efforts. who.int

Fusarium oxysporum : As mentioned previously, this species of Fusarium is a potent degrader of propanil, with its amidase activity being a key factor in the breakdown of the herbicide. nih.govwho.int

Interactive Data Table: Microbial Degraders of this compound

MicroorganismTypeKey Metabolic Feature
Fusarium sp.FungusAmidase and dioxygenase activity
Trichoderma sp.FungusProduction of laccases and peroxidases
Pseudomonas sp.BacteriaUtilization as a carbon and energy source
Geobacter sp.BacteriaAnaerobic degradation
Aspergillus nigerFungusSecretion of degradative enzymes
Fusarium oxysporumFungusHigh amidase activity

Enzymatic Hydrolysis by Microbial Aryl Acylamidases

The initial and primary step in the microbial degradation of this compound is the enzymatic hydrolysis of its amide bond. This reaction is catalyzed by a class of enzymes known as aryl acylamidases (EC 3.5.1.13), which are produced by a wide array of soil microorganisms, including bacteria and fungi. These enzymes cleave the amide linkage, resulting in the formation of 3,4-dichloroaniline (DCA) and propionic acid.

Microorganisms capable of producing aryl acylamidases are widespread and have been isolated from various environments, particularly from agricultural soils with a history of herbicide application. Numerous bacterial genera, such as Pseudomonas, Bacillus, and Acinetobacter, have been identified as possessing the ability to hydrolyze this compound. For instance, studies have shown that a significant percentage of bacterial isolates from rice field soils, where this herbicide is commonly used, are capable of this transformation. Fungi are also known to contribute to the hydrolysis of this compound. The activity of these microbial aryl acylamidases is a key factor in the detoxification of the parent compound in the environment. The substrate specificity of these enzymes can vary among different microbial species.

Table 1: Examples of Microorganisms Producing Aryl Acylamidase for Hydrolysis
Microorganism TypeGenus/Species ExampleEnvironment
BacteriaPseudomonas fluorescensSoil
BacteriaBacillus sphaericusSoil
BacteriaAcinetobacter baumanniiSoil
FungiNot specifiedSoil

Formation and Subsequent Fate of Degradation Products (e.g., 3,4-Dichloroaniline, 3,3',4,4'-Tetrachloroazobenzene (B1205647) isomers, 3,3',4,4'-Tetrachloroazoxybenzene (B1211628) isomers)

Following the initial enzymatic hydrolysis, the primary metabolite, 3,4-dichloroaniline (DCA), is formed. DCA is more persistent and, in some cases, more toxic than the parent compound. The fate of DCA in the environment is complex and can follow several pathways, largely dictated by the prevailing microbial communities and environmental conditions.

Under certain microbial activities, DCA molecules can undergo condensation reactions to form various dimeric and polymeric products. Peroxidase enzymes produced by some microorganisms can oxidize DCA, leading to the formation of azobenzene (B91143) derivatives. researchgate.net Two of the most significant and well-documented of these products are 3,3',4,4'-tetrachloroazobenzene (TCAB) and 3,3',4,4'-tetrachloroazoxybenzene (TCAOB). researchgate.net These compounds are of considerable environmental concern due to their structural similarity to dioxins and their potential for bioaccumulation and toxicity.

The formation of TCAB and TCAOB is a result of the coupling of two DCA molecules. The environmental conditions, such as oxygen availability and the presence of specific microbial enzymes, influence the ratio of these products formed. Further transformation of DCA can also occur, though often at a slower rate. Some microorganisms are capable of further degrading DCA, potentially leading to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic chlorides. However, this complete degradation is often a slow process.

Table 2: Major Degradation Products and Their Formation Pathways
Degradation ProductPrecursorFormation Pathway
3,4-Dichloroaniline (DCA)This compoundEnzymatic hydrolysis by aryl acylamidase
3,3',4,4'-Tetrachloroazobenzene (TCAB)3,4-Dichloroaniline (DCA)Microbial peroxidase-mediated condensation
3,3',4,4'-Tetrachloroazoxybenzene (TCAOB)3,4-Dichloroaniline (DCA)Microbial peroxidase-mediated condensation

Influence of Environmental Conditions on Microbial Transformation Kinetics (e.g., Aerobic vs. Anaerobic Degradation Rates)

The kinetics of the microbial transformation of this compound are significantly influenced by environmental conditions, most notably the presence or absence of oxygen.

Under aerobic conditions , the microbial degradation of this compound is generally rapid. The half-life of the parent compound in aerobic environments can range from a few hours to several days. researchgate.net The initial hydrolysis to DCA is an efficient process in the presence of oxygen, which supports the growth and metabolic activity of the diverse aerobic microbial populations that produce aryl acylamidases.

In contrast, under anaerobic conditions , the degradation of this compound is markedly slower, and the compound is considered to be quite persistent. researchgate.net The lack of oxygen limits the activity of many of the key enzymes involved in the initial hydrolysis and subsequent degradation of DCA. While some anaerobic bacteria have been shown to be capable of degrading this compound, the rates are significantly lower than those observed under aerobic conditions. nih.gov For example, in flooded paddy soils, the parent compound has been detected up to 132 days after application. researchgate.net This increased persistence under anaerobic conditions raises concerns about its long-term presence in anoxic environments such as saturated soils and sediments.

Table 3: Comparative Degradation Kinetics under Aerobic and Anaerobic Conditions
Environmental ConditionDegradation Rate of this compoundTypical Half-LifeKey Microbial Processes
AerobicRapidSeveral hours to a few days researchgate.netEfficient enzymatic hydrolysis by a wide range of bacteria and fungi.
AnaerobicSlowCan persist for over 100 days researchgate.netLimited microbial hydrolysis; slower metabolic pathways.

Herbicide Resistance Mechanisms in Weed Biotypes

Biochemical Basis of Resistance: Enhanced Xenobiotic Metabolism

The primary mechanism of resistance to 3-chloro-N-(2,4-dichlorophenyl)propanamide in certain weed species is not due to a modification of the herbicide's target site but rather to an enhanced ability of the plant to metabolize and detoxify the compound. This non-target-site resistance is a critical factor in the diminished efficacy of this herbicide.

Overexpression or Elevated Activity of Aryl Acylamidase in Resistant Echinochloa Species

Research has demonstrated a strong correlation between resistance to this compound and the elevated activity of the enzyme aryl acylamidase in species of the genus Echinochloa, such as barnyardgrass (Echinochloa crus-galli) and junglerice (Echinochloa colona). scilit.comnih.govusda.gov This enzyme plays a crucial role in the detoxification of the herbicide.

In susceptible plants, this compound effectively inhibits photosynthesis, leading to plant death. However, in resistant Echinochloa biotypes, an increased level of aryl acylamidase rapidly hydrolyzes the herbicide into 3,4-dichloroaniline (B118046) and propionic acid. scilit.comusda.gov These metabolites are significantly less phytotoxic, allowing the resistant weeds to survive treatment.

Studies have shown that the specific activity of aryl acylamidase can be substantially higher in resistant biotypes compared to their susceptible counterparts. For instance, in resistant Echinochloa colona, the specific activity of this enzyme was found to be three-fold greater than in susceptible biotypes. cabidigitallibrary.org This enhanced enzymatic activity is a key biochemical marker of resistance.

**Table 1: Aryl Acylamidase Activity in Susceptible vs. Resistant *Echinochloa colona***

Biotype Relative Aryl Acylamidase Activity Outcome of Herbicide Application
Susceptible (S) 1x Plant death
Resistant (R) 3x Survival

Genetic and Molecular Basis of Aryl Acylamidase-Mediated Resistance

While the biochemical basis of resistance through elevated aryl acylamidase activity is well-established, the precise genetic and molecular mechanisms driving this enhancement are still under investigation. However, based on general principles of herbicide resistance evolution, it is hypothesized that the increased enzyme activity could be a result of gene amplification or changes in gene regulation.

Gene amplification, where multiple copies of the gene encoding a particular enzyme are present in the genome, can lead to the overproduction of that enzyme. nih.govals-journal.com This is a known mechanism of resistance to other herbicides, such as glyphosate. nih.gov It is plausible that a similar mechanism could be responsible for the increased levels of aryl acylamidase in resistant Echinochloa populations.

Alternatively, mutations in the regulatory regions of the aryl acylamidase gene could lead to its overexpression, resulting in higher enzyme concentrations in the plant cells. Both of these potential mechanisms would result in the observed phenotype of enhanced herbicide metabolism and resistance. Differentiating between these possibilities requires further molecular analysis of the aryl acylamidase genes in both resistant and susceptible weed biotypes.

Strategies to Mitigate Resistance: Synergistic Interactions and Chemical Inhibitors

To counteract the effects of enhanced metabolism in resistant weeds, researchers have explored the use of synergists. These are compounds that, when mixed with the herbicide, can restore its efficacy by inhibiting the detoxification process in the resistant plants.

Inhibition of Aryl Acylamidase Activity by Synergists (e.g., Organophosphate Insecticides, Carbamate (B1207046) Pesticides, PPG-124)

Several chemical compounds have been identified as effective inhibitors of aryl acylamidase. Notably, certain organophosphate and carbamate pesticides can block the activity of this enzyme. cabidigitallibrary.orgresearchgate.net When applied in combination with this compound, these synergists prevent the rapid breakdown of the herbicide in resistant weeds, allowing it to reach its target site and exert its phytotoxic effects.

Organophosphate insecticides have been shown to be potent inhibitors of aryl acylamidase. scilit.comusda.gov Similarly, carbamate pesticides can also inhibit the enzyme's activity. cabidigitallibrary.org Another compound, PPG-124, which lacks inherent insecticidal or herbicidal properties, has been commercially developed specifically as a herbicide synergist for this compound. scilit.comusda.govcambridge.org

Table 2: Examples of Aryl Acylamidase Inhibitors

Class of Compound Example Effect on Aryl Acylamidase
Organophosphate Insecticides Malathion Inhibition
Carbamate Pesticides Carbaryl Inhibition
Commercial Synergist PPG-124 Inhibition

Development of Synergists for Enhanced Herbicidal Efficacy

The successful use of existing compounds as synergists has spurred interest in the development of novel molecules specifically designed to inhibit aryl acylamidase. The goal is to create highly effective and selective synergists that can be co-formulated with this compound to provide a robust solution for managing resistant weed populations.

Research has explored various chemical combinations to enhance the efficacy of this compound. For instance, tank mixtures with other herbicides, such as anilofos (B1665504) and piperophos, have been shown to overcome resistance in E. colona. researchgate.net The development of such synergistic mixtures is a key strategy for extending the useful lifespan of this herbicide and combating the evolution of resistance. The continued investigation into new and more potent inhibitors of aryl acylamidase is an active area of research in weed science. researchgate.net

Environmental Fate and Dynamics in Agroecosystems

Degradation Pathways in Soil and Water Systems

Propanil (B472794) is characterized by a relatively short persistence in the environment due to rapid degradation through several key pathways. orst.eduwho.int The primary degradation product of significant environmental concern is 3,4-dichloroaniline (B118046) (DCA). researchgate.netnih.gov

Hydrolysis in Aqueous Media (Acidic and Alkaline Conditions)

The role of hydrolysis in the degradation of propanil is highly dependent on pH. The compound is generally stable within a neutral pH range. Studies have shown that propanil is stable to hydrolysis at pH levels of 5, 7, and 9 over a 30-day experimental period. nih.gov Another source indicates stability in solutions with a pH range of 3 to 9. researchgate.net However, outside of this range, in more strongly acidic or alkaline media, propanil undergoes hydrolysis, breaking down into 3,4-dichloroaniline (DCA) and propionic acid. who.intresearchgate.net This suggests that chemical hydrolysis is not a major degradation pathway under typical environmental conditions. researchgate.net

Influence of Environmental Factors on Degradation Rates (e.g., pH, temperature, organic matter)

Several environmental factors significantly influence the rate at which propanil degrades in soil and water.

pH: The degradation of propanil is fastest in a pH range of 7-8. dss.go.th This is likely due to the optimization of conditions for microbial activity, which is a primary driver of its breakdown. orst.edu

Temperature: Like most chemical and biological processes, the degradation rate of propanil is temperature-dependent. Higher temperatures generally lead to faster degradation, which is consistent with increased microbial metabolism. mdpi.com

Organic Matter: Soil organic matter plays a crucial role in the degradation of propanil. dss.go.thmdpi.com It strongly influences the activity of microorganisms responsible for breaking down the herbicide. dss.go.th The presence of organic matter can enhance the sorption of propanil, which in turn affects its availability for microbial degradation. mdpi.com Studies have shown a strong correlation between the presence of humic substances and the transformation of propanil. dss.go.th

Persistence and Mobility of the Compound and its Metabolites

While propanil itself is not typically persistent, the persistence and mobility of its metabolites, particularly 3,4-dichloroaniline (DCA), are of greater environmental concern. researchgate.netresearchgate.net

Sorption to Soil Organic Matter

The mobility of propanil and its metabolites in soil is largely governed by their interaction with soil particles, especially organic matter. The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the extent of this interaction. chemsafetypro.com Propanil is expected to have high to low mobility in soil, with reported Koc values ranging from 141 to 800. nih.gov

Its primary metabolite, 3,4-dichloroaniline (DCA), binds rapidly and strongly to soil, which can limit its immediate mobility. who.int The sorption of DCA is largely attributed to its interaction with soil organic matter. Studies have shown that DCA forms covalent bonds with soil organic matter, leading to the formation of non-extractable residues. researchgate.netoecd.org This strong binding reduces its availability in the soil solution.

Soil Sorption Coefficients for 3,4-Dichloroaniline (DCA)
Soil TypeFreundlich Adsorption Coefficient (KF)Organic Carbon Partition Coefficient (Koc)Reference
Elmton Sandy Clay Loam39.11450 epa.gov
Marques de Tamarit Sandy Clay Loam12.71080 epa.gov
Pavia Loamy Sand8.8800 epa.gov

Leaching Potential of Metabolites (e.g., 3,4-Dichloroaniline) in Groundwater and Surface Waters

Despite its tendency to bind to soil, the metabolite 3,4-dichloroaniline (DCA) is frequently detected in both groundwater and surface waters, indicating a potential for leaching. researchgate.net This suggests that while a significant portion of DCA may be strongly sorbed, a fraction remains mobile and can be transported through the soil profile into water systems. researchgate.net The persistence of DCA is considerably longer than that of the parent propanil compound. researchgate.net

The Groundwater Ubiquity Score (GUS), which is calculated based on a compound's half-life and Koc value, can be used to estimate its leaching potential. A GUS index of 2.00 has been calculated for 3,4-DCA, classifying it as having a "transition state" leaching potential, meaning it has properties that fall between leachers and non-leachers. herts.ac.uk The presence of DCA in aquatic environments is a concern as it is considered more toxic and persistent than propanil itself. researchgate.netresearchgate.net

Ecological Interactions and Non Target Organism Research

Studies on Physiological Responses in Aquatic Organisms

Propanil (B472794) can enter aquatic systems through runoff and spray drift, posing a risk to a variety of organisms. Its toxicity has been evaluated across different trophic levels, from primary producers like algae to invertebrates and vertebrates.

Propanil is an inhibitor of photosynthesis, a mechanism that can significantly impact algal populations, which form the base of many aquatic food webs. ornl.gov Studies have demonstrated its toxicity to various algal species. For the marine diatom Skeletonema costatum, a 5-day study determined the EC50 value, the concentration at which 50% of the growth is inhibited, to be 0.030 mg/L based on cell density. The No Observed Effect Concentration (NOEC) in the same study was 0.013 mg/L. scilit.com The freshwater blue-green alga (cyanobacterium) Anabaena flos-aquae was found to be slightly less sensitive, with a 5-day EC50 of 0.111 mg/L and a NOEC of 0.025 mg/L. scilit.com Further research on other freshwater species, including Scenedesmus acutus, Scenedesmus subspicatus, Chlorella vulgaris, and Chlorella saccharophila, found 72-hour EC50 values for propanil ranging from 0.29 to 5.98 mg/L. epa.gov

Toxicity of Propanil to Various Algal Species

SpeciesTypeEndpointValue (mg/L)Source
Skeletonema costatumMarine Diatom5-day EC500.030 scilit.com
Skeletonema costatumMarine Diatom5-day NOEC0.013 scilit.com
Anabaena flos-aquaeFreshwater Cyanobacterium5-day EC500.111 scilit.com
Anabaena flos-aquaeFreshwater Cyanobacterium5-day NOEC0.025 scilit.com
Navicula pelliculosaFreshwater Diatom5-day EC500.016 epa.gov
Selenastrum capricornutumFreshwater Green Alga5-day EC500.029 epa.gov

The toxicity of propanil extends to aquatic fauna, with varying sensitivity observed among species. Comparative toxicity studies have established the median lethal concentration (LC50), the concentration at which 50% of the test organisms die, for several key indicator species.

The microcrustacean Ceriodaphnia dubia (water flea) was identified as the most sensitive among a group of tested organisms, with a 48-hour LC50 of 1.65 mg/L. usda.gov The epibenthic amphipod Hyalella azteca was found to be approximately four times less sensitive, with a 48-hour LC50 of 6.58 mg/L. usda.gov The larval midge Chironomus tentans was the least sensitive invertebrate tested, exhibiting a 48-hour LC50 of 17.09 mg/L. usda.gov

Among vertebrates, the fathead minnow (Pimephales promelas) and the embryonic African clawed frog (Xenopus laevis) showed similar responses to acute propanil exposure, with 48-hour LC50 values of 8.64 mg/L and 8.17 mg/L, respectively. usda.gov Studies on rainbow trout (Oncorhynchus mykiss) indicate moderate toxicity, with reported 96-hour LC50 values ranging from 2.3 to 6.0 mg/L. usda.govresearchgate.net These findings suggest that amphibians, in particular, may be sensitive to acute propanil exposure. researchgate.net

Acute Toxicity of Propanil to Select Aquatic Invertebrates and Vertebrates

SpeciesCommon NameGroupEndpointValue (mg/L)Source
Ceriodaphnia dubiaWater FleaInvertebrate48-hr LC501.65 usda.gov
Hyalella aztecaAmphipodInvertebrate48-hr LC506.58 usda.gov
Chironomus tentansMidge LarvaInvertebrate48-hr LC5017.09 usda.gov
Pimephales promelasFathead MinnowVertebrate48-hr LC508.64 usda.gov
Xenopus laevisAfrican Clawed FrogVertebrate48-hr LC508.17 usda.gov
Oncorhynchus mykissRainbow TroutVertebrate96-hr LC502.3 - 6.0 usda.gov

Plant Community Responses and Phytotoxicological Aspects Beyond Target Weeds

As a herbicide, propanil's primary mode of action is the inhibition of photosynthesis at photosystem II. researchgate.net While effective against target weeds in rice cultivation, spray drift can cause significant phytotoxicity in non-target plants. epa.govorst.edu Sensitive non-target crops include beans, cotton, soybeans, corn, cucurbits, vegetables, and fruit orchards. epa.gov Propanil is a contact herbicide with no residual soil activity, meaning it only affects plants that have emerged and are directly exposed during application. epa.govorst.edu

Its impact is also documented in non-target aquatic plants. The vascular plant duckweed (Lemna gibba) showed a 14-day EC50 of 0.110 mg/L, based on the number of fronds produced. epa.gov This demonstrates that concentrations found to be inhibitory to algae are also detrimental to the growth of non-target aquatic vascular plants.

Research on Microbial Community Dynamics and Ecosystem Function in Contaminated Environments

In soil and water, propanil is subject to microbial degradation. It is known to be rapidly broken down by microbes into its major metabolite, 3,4-dichloroaniline (B118046) (DCA). researchgate.net This degradation process can cause significant shifts in the local microbial community structure. One study on the effects of propanil on a sediment slurry under anaerobic conditions noted marked changes in the bacterial community. researchgate.net Four bacterial strains were identified as being involved in the degradation process: Geobacter sp. Pr-1, Paracoccus denitrificans Pr-2, Pseudomonas sp. Pr-3, and Rhodococcus sp. Pr-4. researchgate.net A mixed culture of these isolates was capable of transforming over 90% of the applied propanil within 10 days, first converting it to 3,4-DCA before complete degradation. researchgate.net This highlights the role of specific microbial consortia in the natural attenuation of propanil in contaminated environments.

Endocrine System Interactions: Humoral Immunity and Steroid Synthesis Pathways

Beyond its herbicidal and direct toxic effects, research has identified propanil as a novel endocrine disruptor. orst.edu Studies have shown that propanil can augment humoral immune responses, specifically by enhancing the number of antibody-secreting cells in the spleen of female mice following vaccination. orst.eduscholaris.ca

Interestingly, this immunomodulating effect appears to be dependent on the endocrine system. The effect was nullified in ovariectomized mice, indicating a necessary role for the ovaries. orst.eduscholaris.ca However, further investigation revealed that propanil does not bind to estrogen receptors. The propanil-induced enhancement of the immune response was not restored by administering exogenous estradiol (B170435) and was not blocked by estrogen or progesterone (B1679170) antagonists. orst.edu Crucially, the complete inhibition of steroid synthesis did abrogate the immune-enhancing effect of propanil. orst.eduscholaris.ca These findings suggest that while propanil is not a classic estrogen mimic, its ability to disrupt the immune system is dependent on an intact steroid synthesis pathway, revealing a complex interaction between the herbicide, the endocrine system, and immune function. orst.edu

Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are central to the separation, identification, and quantification of organic compounds like "3-chloro-N-(2,4-dichlorophenyl)propanamide" from complex mixtures.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like "this compound," GC analysis would typically involve its introduction into a heated injection port, volatilization, and separation on a capillary column. An electron capture detector (ECD) is often suitable for chlorinated compounds due to its high sensitivity. nih.gov

A gas chromatographic-electron capture (GC-EC) method has been successfully developed for the determination of a structurally related compound, N-(trans-2-dimethylaminocyclopentyl)-N-(3',4'-dichlorophenyl)propanamide, in serum. nih.gov This suggests that a similar approach would be effective for "this compound." The method for the related compound utilized a 3% OV-17 on 100/120 mesh Supelcoport column with an isothermal temperature of 195°C, demonstrating the feasibility of GC for this class of compounds. nih.gov

Table 1: Exemplary GC Conditions for a Structurally Similar Compound

Parameter Value
Compound N-(trans-2-dimethylaminocyclopentyl)-N-(3',4'-dichlorophenyl)propanamide
Technique Gas Chromatography-Electron Capture (GC-EC)
Column 2-m x 2-mm i.d. glass column with 3% OV-17 on 100/120 mesh Supelcoport
Temperature Isothermal at 195°C
Sensitivity 1 ng/mL

| Reference | nih.gov |

High-performance liquid chromatography is a versatile technique suitable for a wide range of organic molecules, including those that are not sufficiently volatile or thermally stable for GC. For "this compound," reversed-phase HPLC would likely be the method of choice.

In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector, as the aromatic ring in "this compound" is expected to exhibit strong UV absorbance. The selection of an appropriate wavelength for detection is crucial for sensitivity and selectivity.

Method development for the analysis of chlorinated herbicides by HPLC with UV detection is well-established. For instance, EPA Method 555 describes the determination of chlorinated acids in water using HPLC/UV. While the target compound is not an acid, the principles of extraction and chromatographic separation are transferable. A study on the herbicide Propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), a close structural analog, and its degradation product 3,4-dichloroaniline (B118046), utilized HPLC-UV for their determination in water samples.

Spectroscopic Approaches

Spectroscopic methods are invaluable for the structural elucidation and identification of chemical compounds.

UV-Visible spectrophotometry can be used to obtain information about the electronic transitions within a molecule. The presence of the dichlorophenyl group in "this compound" suggests that the compound will absorb UV radiation. A study on the UV-vis spectra of a related compound, 2-chloro-N-(2,4-dinitrophenyl)acetamide, showed absorption maxima that were solvent-dependent. researchgate.net This indicates that the electronic absorption properties of such molecules are influenced by their environment. While a specific spectrum for "this compound" is not available, by analogy, it is expected to exhibit characteristic absorbance in the UV region, which can be utilized for quantification.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the amide group, the C=O stretching of the amide carbonyl, C-N stretching, C-H stretching from the aromatic ring and the alkyl chain, and C-Cl stretching from the chlorinated substituents.

A detailed spectroscopic analysis of the structurally related 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been reported, providing insights into the vibrational frequencies associated with the 2,4-dichlorophenyl moiety. researchgate.net The comparison of experimental FTIR spectra with calculated spectra can aid in the precise assignment of vibrational modes.

Table 2: Expected FTIR Absorption Regions for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amide) 3350 - 3180
C=O Stretch (Amide) 1680 - 1630
C-N Stretch (Amide) 1420 - 1400
C-H Stretch (Aromatic) 3100 - 3000
C-H Stretch (Alkyl) 3000 - 2850

Electrochemical and Amperometric Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of certain classes of compounds. The electro-oxidation and amperometric detection of chlorinated phenols have been demonstrated using boron-doped diamond thin-film electrodes. nih.gov This suggests that "this compound," which contains a dichlorophenyl group, may also be amenable to electrochemical detection.

These methods typically involve the application of a potential to an electrode and measuring the resulting current as the analyte is oxidized or reduced. The response is dependent on the molecular structure and the presence of electroactive functional groups. Amperometric detection can be coupled with flow injection analysis (FIA) or HPLC for enhanced selectivity and quantification. nih.gov While specific methods for "this compound" have not been reported, the development of such a sensor could provide a rapid and sensitive analytical tool.

Information Unobtainable for "this compound"

Following a comprehensive search for scientific literature, it has been determined that there is no available data regarding the analytical methodologies, specifically sample preparation and extraction techniques for environmental matrices, for the chemical compound This compound .

The search results consistently provided information for a different, though similarly named, compound: N-(3,4-dichlorophenyl)propanamide , which is commonly known as the herbicide Propanil .

It is crucial to note the distinct chemical structures of these two compounds:

Requested Compound: this compound

Compound Found in Literature (Propanil): N-(3,4-dichlorophenyl)propanamide

The difference in the substitution pattern on the phenyl ring (2,4-dichloro vs. 3,4-dichloro) and the presence of a chloro group on the propanamide moiety in the requested compound signify that these are two separate chemical entities with different properties. Applying analytical data from Propanil to "this compound" would be scientifically inaccurate.

Due to the strict requirement for scientifically accurate and thorough content, and the complete absence of information for the specified compound in the conducted searches, it is not possible to generate the requested article section "8.4. Sample Preparation and Extraction Techniques for Environmental Matrices." Proceeding would result in a scientifically unfounded and misleading article.

Emerging Research Areas and Future Perspectives

Bioremediation Strategies for Environmental Contamination

The persistence of propanil (B472794) and its primary metabolite, 3,4-dichloroaniline (B118046) (3,4-DCA), in soil and water is a significant environmental concern. researchgate.net Bioremediation, which utilizes microorganisms to break down hazardous substances into less toxic compounds, has emerged as a cost-effective and sustainable solution. ijcmas.commdpi.com Research has identified numerous bacteria and fungi capable of degrading propanil and its byproducts.

Microbial consortia, or communities of different microorganisms, are often more effective at degrading pollutants than single strains due to synergistic metabolic activities. researchgate.netfrontiersin.org Studies have isolated and characterized various microbial groups that can utilize propanil as a source of carbon and nitrogen. nih.gov For instance, a consortium of nine bacterial genera—including Pseudomonas sp., Acinetobacter calcoaceticus, and Rhodococcus sp.—demonstrated complete removal of propanil and 3,4-DCA in a continuous biofilm reactor. researchgate.net Similarly, anaerobic degradation has been achieved with a mixed culture of four bacterial strains, which transformed over 90% of propanil within 10 days. nih.gov Fungi, such as those from the Fusarium and Aspergillus genera, also play a role by secreting enzymes like amidases and dioxygenases that break down the herbicide. iosrjournals.orgnih.gov

Biofilm reactors, where microorganisms are immobilized on a support medium, have shown particular promise, offering high degradation rates and operational stability. researchgate.netnih.gov The use of these biological systems helps to mineralize the herbicide into harmless products, addressing the contamination of agricultural wastewater and soil. researchgate.net

Table 1: Microorganisms Involved in Propanil Bioremediation

Microorganism TypeGenera/SpeciesKey FindingsReference
BacteriaAcinetobacter baumannii DTUtilizes propanil and 3,4-DCA as sole carbon and nitrogen sources; degradation occurs via the ortho-cleavage pathway. nih.gov
BacteriaGeobacter sp. Pr-1, Paracoccus denitrificans Pr-2, Pseudomonas sp. Pr-3, Rhodococcus sp. Pr-4First pure cultures reported to degrade propanil and 3,4-DCA under anaerobic conditions; a mixed culture increased degradation rates significantly. nih.gov
Bacterial ConsortiumAcidovorax sp., Luteibacter, Xanthomonas sp., Flavobacterium sp., Variovorax sp., Acinetobacter calcoaceticus, Pseudomonas sp., Rhodococcus sp., Kocuria sp.Complete removal of propanil and 3,4-DCA was achieved in a biofilm reactor at loading rates up to 24.9 mg L-1 h-1. researchgate.net
FungiFusarium oxysporumMetabolizes propanil through enzymatic pathways involving amidases and dioxygenases. iosrjournals.org
FungiAspergillus nigerSecretes enzymes that break down propanil into less toxic compounds, aiding bioremediation efforts in contaminated soil. iosrjournals.org

Novel Chemical Modalities and Herbicide Discovery Based on Propanil's Core Structure

The core chemical structure of propanil serves as a scaffold for the discovery and development of new herbicides. Research in this area focuses on creating novel compounds with improved efficacy, a broader spectrum of activity, or more favorable environmental profiles. google.comnih.gov One approach involves creating synergistic compositions by combining propanil with other herbicides. For example, a composition containing propanil, cyhalofop-butyl, and 2,4-D has been developed to enhance weed control in cereal crops like rice. google.com

Another strategy is the synthesis of new analogues by modifying propanil's structure. nih.gov Researchers have created lipophilic amides and esters by incorporating long chains from fatty acids into the propanil molecule. These new derivatives exhibited superior herbicidal activity in vitro and a shorter half-life compared to traditional formulations, suggesting better degradation behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in this field. discoveryjournals.orgijert.orgresearchgate.net QSAR models analyze the relationship between the chemical structure of a compound and its biological activity, allowing researchers to predict the herbicidal potential of new molecules and guide their design. nih.govdiscoveryjournals.org By identifying the structural features that are crucial for herbicidal action, scientists can optimize lead compounds to develop next-generation herbicides. nih.govnih.gov

Table 2: Strategies in Herbicide Discovery Based on Propanil

StrategyDescriptionExampleReference
Synergistic CompositionsCombining propanil with other herbicides to broaden the weed control spectrum and address resistance.A mixture of propanil, cyhalofop-butyl, and 2,4-D for use in rice fields. google.com
Synthesis of AnaloguesCreating new molecules by chemically modifying the propanil structure to enhance activity or biodegradability.Development of lipophilic amides and esters by incorporating fatty acid chains, resulting in higher activity and faster degradation. nih.gov
Crystalline ModificationDeveloping new crystalline forms of propanil to improve bio-efficacy at lower application rates.A novel crystalline modification of propanil demonstrated improved weed control compared to conventional formulations. google.com
QSAR-Directed DiscoveryUsing computational models to predict the herbicidal activity of new chemical structures and guide the synthesis of novel compounds.QSAR models help in the structural optimization of molecules to improve biological activity against target weeds. nih.govdiscoveryjournals.org

Advanced Omics Approaches in Resistance Studies (e.g., Transcriptomics, Proteomics)

The evolution of herbicide resistance in weeds is a major challenge in agriculture. nih.gov Advanced "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide powerful tools to investigate the molecular mechanisms underlying this resistance. nih.govnih.govpacb.compeerj.com These approaches allow for a comprehensive, system-level understanding of how weeds adapt to and survive herbicide exposure. mdpi.comresearchgate.net

In the case of propanil, resistance in weed species like Echinochloa spp. has been linked to increased activity of the enzyme aryl acylamidase (AAA), which detoxifies the herbicide by breaking it down into 3,4-dichloroaniline and propionic acid. researchgate.net

Transcriptomics (the study of the complete set of RNA transcripts) can identify genes that are overexpressed in resistant plants. nih.govresearchgate.net For instance, RNA-sequencing has revealed the upregulation of genes encoding detoxification enzymes like cytochrome P450s and glutathione (B108866) S-transferases (GSTs) in herbicide-resistant weeds. nih.gov These enzymes help metabolize the herbicide into non-toxic substances.

Proteomics (the study of the entire set of proteins) identifies changes in protein expression in response to herbicide treatment. cas.czmdpi.com This can confirm that the genes identified through transcriptomics are being translated into functional proteins. Proteomic analyses can also uncover other proteins and metabolic pathways involved in stress response and detoxification. nih.gov

By integrating data from these different omics platforms, researchers can build a detailed picture of the complex networks that govern herbicide resistance. nih.govpacb.com This knowledge is crucial for developing sustainable weed management strategies and identifying new herbicide targets. nih.gov

Table 3: Application of Omics in Herbicide Resistance Research

Omics ApproachArea of StudyKey Findings and ApplicationsReference
GenomicsDNAIdentifies genes and genetic variations associated with resistance traits, such as mutations in the target site of the herbicide. nih.govnih.gov
TranscriptomicsRNAReveals dynamic changes in gene expression in response to herbicide exposure; identifies upregulated detoxification genes (e.g., P450s, GSTs). nih.govpeerj.com
ProteomicsProteinsProvides insights into protein expression levels and post-translational modifications, confirming the role of detoxification enzymes and other stress-response proteins. nih.govmdpi.com
MetabolomicsMetabolitesOffers a global overview of metabolic pathways and their regulation, identifying the biochemical products of herbicide detoxification. nih.govmdpi.com
Multi-Omics IntegrationSystems BiologyCombines data from all omics platforms to create a holistic model of resistance mechanisms, from gene to metabolic function. nih.govpacb.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-N-(2,4-dichlorophenyl)propanamide, and what factors influence reaction efficiency?

  • Methodology : Synthesis typically involves coupling 3-chloropropanoyl chloride with 2,4-dichloroaniline under basic conditions. Evidence from analogous compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) suggests using triethylamine as a catalyst in anhydrous dichloromethane at 0–5°C, achieving yields >75% after 6–8 hours . Optimizing stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and solvent polarity improves purity. Post-synthesis purification via recrystallization (ethanol/water) is critical to remove unreacted aniline derivatives .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6_6) identify key signals: δ ~8.0 ppm (amide NH), δ ~2.8–3.5 ppm (chloropropanamide backbone), and aromatic protons at δ ~7.2–7.8 ppm .
  • X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles (e.g., C—Cl bond lengths: 1.73–1.75 Å) and hydrogen-bonding networks (N—H⋯O interactions), confirming spatial arrangement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use PPE (nitrile gloves, lab coats, sealed goggles) to avoid dermal/ocular exposure. Conduct reactions in fume hoods due to potential HCl gas release during synthesis. Waste must be neutralized (e.g., 10% sodium bicarbonate) before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or by-product profiles?

  • Methodology : Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, temperature gradients). Systematic DOE (Design of Experiments) approaches using HPLC-MS to track intermediates (e.g., dichloroaniline dimerization by-products) can identify optimal parameters. For example, maintaining pH > 9 reduces side reactions in aqueous-phase syntheses .

Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., cross-coupling or photodegradation)?

  • Methodology : DFT calculations (B3LYP/6-31G* level) model electron-density distributions to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER force fields) assess stability under thermal stress. For photodegradation, TD-DFT predicts λmax absorption bands (~280 nm) correlating with experimental UV-Vis data .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF/ethyl acetate mixtures) promotes crystal growth. Seeding with microcrystals or using anti-solvent diffusion (diethyl ether) enhances lattice formation. Temperature-controlled crystallization (4°C) minimizes disorder, as demonstrated for analogs like 3-chloro-N-(4-sulfamoylphenyl)propanamide .

Data Analysis & Mechanistic Questions

Q. How do substituent effects (e.g., Cl vs. F on the phenyl ring) influence biological activity or reactivity?

  • Methodology : Comparative SAR studies using analogs (e.g., 3-chloro-N-(3-fluorophenyl)propanamide ) reveal halogen electronegativity impacts binding affinity. Radiolabeled 18F^{18}\text{F} analogs tested in vitro (e.g., kinase inhibition assays) show fluorine’s electron-withdrawing effects enhance target engagement by 20–30% compared to chlorine derivatives .

Q. What analytical techniques validate the compound’s stability under storage or experimental conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitor degradation. TGA-DSC analysis identifies thermal decomposition thresholds (~180°C). For photostability, exposure to UV light (254 nm) quantifies degradation kinetics, revealing a half-life of ~48 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.